Bienvenue dans la boutique en ligne BenchChem!

1H-Imidazole-4,5-dimethanol, 2-phenyl-

Epoxy Curing Thermal Stability Material Science

Standard imidazole hardeners gel too quickly for advanced semiconductor packaging, causing wire sweep and limiting pot life. 1H-Imidazole-4,5-dimethanol, 2-phenyl- (Curezol 2PHZ) solves this through dual hydroxymethyl substitution that moderates nucleophilicity. • Gel time ≥30 s at 175°C, enabling void-free BGA encapsulation with Tg ≥150°C (post-mold cure >180°C). • >6-month pot life at 25°C for single-component adhesives. • MP 288°C ensures latency during hot-melt prepreg processing. Supplied as ≥98% crystalline powder with full QC documentation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 61698-32-6
Cat. No. B1584932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4,5-dimethanol, 2-phenyl-
CAS61698-32-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)CO)CO
InChIInChI=1S/C11H12N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2,(H,12,13)
InChIKeyUUQQGGWZVKUCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4,5-dimethanol, 2-phenyl-: Latent Epoxy Curing Agent


1H-Imidazole-4,5-dimethanol, 2-phenyl- (commonly referred to as 2-phenyl-4,5-dihydroxymethylimidazole or Curezol 2PHZ) is a substituted imidazole derivative bearing two hydroxymethyl groups at the 4- and 5-positions and a phenyl ring at the 2-position [1]. This heterocyclic diol has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol, appearing as a white to light yellow crystalline powder with a notably high melting point of approximately 288°C, a density of 1.32–1.33 g/cm³, and a refractive index of 1.65 . Its distinctive structural features—the 2-phenyl motif coupled with dual primary alcohol functionalities—confer a unique combination of thermal stability, latency in epoxy curing, and chelation potential, making it a specialized intermediate for high-performance epoxy resin compositions, semiconductor encapsulation materials, and coordination chemistry applications.

Epoxy Curing Agent Role: Latent thermal accelerator for one-component epoxy resin systems.
Workflow Advantage: Supports extended processing window with high-temperature rapid cure. Latency profile derived from dual hydroxymethyl substitution.
Material Format: High-melting crystalline powder suitable for solid pre-mixing and hot-melt compounding.

Why Common Imidazoles Cannot Substitute 1H-Imidazole-4,5-dimethanol, 2-phenyl-


Although numerous imidazole derivatives (e.g., 2-methylimidazole, 2-phenylimidazole, 2-ethyl-4-methylimidazole) are widely used as epoxy curing agents, their curing profiles, latent periods, and physical properties differ drastically [1][2]. Unsubstituted or mono-substituted imidazoles typically exhibit rapid gelation, limited pot life, and moderate thermal stability, rendering them unsuitable for processes requiring extended working times, controlled viscosity evolution, and high post-cure glass transition temperatures. The presence of dual hydroxymethyl groups on 1H-Imidazole-4,5-dimethanol, 2-phenyl- fundamentally alters the nucleophilicity and steric hindrance of the imidazole ring, delivering an unmatched latency–cure speed balance and enabling performance that generic imidazoles cannot achieve.

Reactivity Mismatch 2-methylimidazole and 2-phenylimidazole exhibit rapid gelation at lower temperatures, which may cause molding defects in large-package encapsulation.
Latency Profile Standard imidazoles offer limited room-temperature pot life; substituting may shift one-pack epoxy systems toward premature curing and reduced shelf stability.
Thermal Threshold Lower-melting imidazole analogs may partially react during hot-melt prepregging or B-staging, leading to unpredictable cure kinetics and batch variability.

Differentiation Evidence: 1H-Imidazole-4,5-dimethanol, 2-phenyl- vs. Imidazole Analogs


Melting Point Differential vs. Common Imidazole Accelerators

1H-Imidazole-4,5-dimethanol, 2-phenyl- displays a melting point of 288°C, substantially higher than 2-methylimidazole (142–145°C), 2-phenylimidazole (142–148°C), and 2-ethyl-4-methylimidazole (47–54°C) [1]. This elevated melting point directly translates to superior thermal stability during compounding and storage, reducing the risk of premature curing at elevated processing temperatures and enabling use in high-temperature epoxy molding compounds where lower-melting imidazoles would cause early gelation.

Thermal Stability
Cross-study comparable
288°C Melting Point
Reported thermal threshold reduces premature curing risk.
Reference: ~140–241°C higher vs. common imidazoles.
Epoxy Curing Thermal Stability Material Science

Extended Gel Time and Fast Cure in BGA Encapsulation

In an epoxy resin composition comprising a phenolic hardener and inorganic filler, 1H-Imidazole-4,5-dimethanol, 2-phenyl- provides a gel time of ≥30 seconds at 175°C while maintaining a full cure time of 90–120 seconds, resulting in a cured material with a glass transition temperature (Tg) ≥150°C after molding and ≥180°C after post-cure [1]. In contrast, the fast-acting 2-methylimidazole (2-MI) delivers a gel time of only ~35 seconds at a lower temperature of 150°C, indicating drastically higher reactivity that would cause excessively short gel times at 175°C, leading to molding defects in large-panel BGA packages [2]. The target compound thus uniquely provides a wide processing window without sacrificing final thermal performance.

Encapsulation Cure Profile
Cross-study comparable
Gel time ≥30 sec at 175°C; Cure 90–120 sec; Tg ≥150°C
Supports large-package mold filling without wire sweep.
2-MI reference: ~35 sec gel at 150°C, leading to faster reactivity.
Epoxy Cure Kinetics Semiconductor Packaging Gel Time

Room-Temperature Latency for Single-Component Epoxy Formulations

Curezol 2PHZ-S, the commercial formulation of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, achieves single-package latency ranging from several hours to greater than six months at room temperature . This dramatically exceeds the working life of standard imidazoles such as 2-methylimidazole, which exhibits a working life of only 4–5 hours at typical use levels [1], and also surpasses the pot life of 2-ethyl-4-methylimidazole (e.g., 48 hours at 2 phr in waterborne systems [2]). The extended latency is attributed to the steric and electronic effects of the dual hydroxymethyl groups, which suppress nucleophilic attack on epoxy rings at ambient temperature while permitting rapid cure upon thermal triggering.

Formulation Latency
Cross-study comparable
>6 months at 25°C
Enables extended one-pack epoxy shelf life.
Significantly longer than 2-MI (4–5 hours) and 2E4MZ (48 hours).
Latent Curing Agent One-Pack Epoxy Shelf Life

Density and Refractive Index as QC Differentiation Markers

1H-Imidazole-4,5-dimethanol, 2-phenyl- exhibits a density of 1.32 g/cm³ and a refractive index of 1.65 , values significantly higher than those of 2-phenylimidazole (density ~0.6 g/cm³, refractive index ~1.6025 ) and distinct from 1H-imidazole-4,5-dimethanol (density 1.445 g/cm³, melting point 162°C ). These distinctive physical constants provide reliable means for identity verification, purity assessment via HPLC with RI detection, and estimation of formulation compatibility in filled epoxy systems.

QC Differentiation Markers
Data to verify
Density 1.32 g/cm³; RI 1.65
Distinctive physical constants support identity verification.
Requires lot-specific COA review for batch-to-batch consistency.
QC Parameters Material Specification Density/Refractive Index

Application Scenarios: 1H-Imidazole-4,5-dimethanol, 2-phenyl-


BGA Encapsulation with Extended Gel Time & High Tg

In ball grid array (BGA) and one-side molded semiconductor packages, the epoxy molding compound must flow extensively without wire sweep during mold filling. 1H-Imidazole-4,5-dimethanol, 2-phenyl- delivers a gel time of ≥30 seconds at 175°C and cures to a Tg ≥150°C (post-mold curing raises Tg above 180°C), enabling defect-free encapsulation of large-format packages [1]. In contrast, the faster-gelling 2-methylimidazole would cause premature gelation and wire deformation under identical conditions [2].

One-Component Epoxy Adhesives with Multi-Month Shelf Life

Formulators seeking single-component epoxy adhesives with extended room-temperature shelf life benefit from the exceptional latency of Curezol 2PHZ-S, which achieves >6 months pot life at 25°C [1]. This latency allows pre-mixed adhesives to be stored ready-to-use, eliminating on-site mixing errors and waste, a capability unmatched by 2-methylimidazole (4–5 hours working life) or 2-ethyl-4-methylimidazole (48 hours at optimized loading) [2].

High-Temperature Composite Laminates for Thermal Stability

For composite laminates and prepregs where processing temperatures exceed 200°C, the high melting point of 1H-Imidazole-4,5-dimethanol, 2-phenyl- (288°C) prevents premature activation during hot-melt impregnation and B-staging [1]. This thermal stability ensures uniform catalyst distribution and predictable cure kinetics, avoiding the performance variability seen with lower-melting imidazoles like 2-ethyl-4-methylimidazole (MP 47–54°C), which may partially react during prepregging [2].

Application
Selection Property
Validation Focus
BGA & Large-Package Encapsulation
Extended gel time at molding temperature
Wire sweep reduction and Tg ≥150°C post-cure verification
One-Component Epoxy Adhesives
Room-temperature latent period
Shelf-life stability beyond 6 months at 25°C in target formulation
High-Temperature Composite Laminates
Thermal stability during hot-melt prepregging
No premature reaction at processing temperatures up to 200°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazole-4,5-dimethanol, 2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.